![molecular formula C20H18N2O4 B2448077 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 902303-18-8](/img/structure/B2448077.png)
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, containing a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound also contains a benzodioxine group and a carboxamide group. The 4-hydroxy-2-quinolones, which are related to this compound, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Scientific Research Applications
Pharmacological Properties
One study explores the pharmacological properties of a novel κ-opioid receptor antagonist, highlighting its potent, selective, and long-acting nature in blocking anticociceptive activity without deriving from traditional opiate compounds. This research emphasizes the potential therapeutic applications in treating opioid-related disorders and enhancing our understanding of opioid receptor functions (Carroll et al., 2004).
Synthesis and Antitumor Activity
Another area of research focuses on the synthesis and evaluation of derivatives for their antitumor activities. For instance, the synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have been investigated, showing significant activity against leukemia in mice. This suggests the potential of these compounds in developing new anticancer drugs (Liu et al., 1995).
Fluorescent Sensing
Research in fluorescent sensing demonstrates the development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, showing highly Hg2+-selective fluorescence enhancing properties. This indicates its utility in environmental monitoring and the detection of hazardous substances (Song et al., 2006).
Synthesis and Evaluation of Antipsychotic Agents
The synthesis and evaluation of heterocyclic analogues as potential antipsychotic agents represent another application. These analogues have been assessed for their binding to various receptors and their ability to antagonize specific behavioral responses in models, suggesting their potential in treating psychiatric disorders (Norman et al., 1996).
Metabolism and Disposition Studies
Metabolism and disposition studies, such as the one conducted on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the pharmacokinetics and metabolic pathways of novel therapeutic compounds. Understanding these aspects is crucial for drug development and safety assessment (Renzulli et al., 2011).
properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-22(11-13-10-19(23)21-15-7-3-2-6-14(13)15)20(24)18-12-25-16-8-4-5-9-17(16)26-18/h2-10,18H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZWFQANOIEYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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